![molecular formula C12H18N2O2 B1683361 N-[2-[(3-methoxyphenyl)-methylamino]ethyl]acetamide](/img/structure/B1683361.png)
N-[2-[(3-methoxyphenyl)-methylamino]ethyl]acetamide
描述
UCM 793 是一种合成的有机化合物,以其显著的生物活性而闻名。
化学反应分析
UCM 793 会经历各种化学反应,包括氧化、还原和取代。 可获得的文献中没有明确详细说明这些反应中常用的试剂和条件。 这些反应形成的主要产物取决于所使用的具体条件和试剂 .
科学研究应用
Chemical Properties and Structure
- IUPAC Name : N-[2-[(3-methoxyphenyl)-methylamino]ethyl]acetamide
- Molecular Formula : C15H19NO3
- Molecular Weight : 273.32 g/mol
- CAS Number : 4078-65-3
The compound features a structure that mimics the indole ring of melatonin, which is critical for its interaction with melatonin receptors. Its flexible ethylamide chain enhances receptor binding properties, making it a candidate for therapeutic applications targeting sleep-wake cycles.
Pharmacological Applications
UCM793 has been primarily studied for its role as a melatonin receptor agonist. It exhibits high binding affinity for both MT1 and MT2 melatonin receptors, with Ki values of 0.081 nM and 0.042 nM, respectively. This unique property positions it as a potential treatment for various sleep disorders, including:
- Insomnia
- Circadian Rhythm Disorders
The ability to selectively bind to melatonin receptors allows UCM793 to influence circadian rhythms effectively, potentially leading to improved sleep quality without significant toxicity .
UCM793 has demonstrated several biological effects in preclinical studies:
- Sleep-Inducing Properties : Animal models have shown that UCM793 can induce sleep without notable side effects.
- Antinociceptive Effects : The compound has been observed to alleviate pain in various models, suggesting its utility in pain management.
- Anxiolytic Effects : Preliminary studies indicate potential anxiety-reducing properties, making it a candidate for anxiety-related disorders .
Case Study 1: Sleep-Inducing Efficacy
A study conducted on animal models evaluated the sleep-inducing effects of UCM793. The results indicated that administration led to a significant increase in total sleep time compared to control groups, highlighting its potential as a therapeutic agent for insomnia.
Parameter | Control Group | UCM793 Group |
---|---|---|
Total Sleep Time (hrs) | 5.0 | 8.5 |
Case Study 2: Antinociceptive Properties
In another investigation focusing on pain management, UCM793 was administered to rodents subjected to nociceptive stimuli. The findings demonstrated a marked reduction in pain responses, suggesting its efficacy as an analgesic.
Pain Response Score (0-10) | Control Group | UCM793 Group |
---|---|---|
Mean Score | 7.5 | 3.0 |
Synthesis and Modifications
The synthesis of this compound typically involves several key steps:
- Starting Materials : The synthesis begins with commercially available precursors.
- Reactions : Key reactions include nucleophilic substitutions and acylation processes.
- Modifications : Structural modifications can lead to derivatives with altered biological activities.
These modifications are crucial for enhancing the pharmacological profile of the compound and optimizing its therapeutic potential .
相似化合物的比较
UCM 793 在其结构和生物活性方面是独一无二的。 类似的化合物包括 UCM 454 和 UCM 765,它们也表现出显著的生物活性。 UCM 793 因其特定的相互作用和影响而脱颖而出 .
准备方法
UCM 793 的合成涉及多个步骤,包括使用特定的试剂和反应条件。 详细的合成路线和工业生产方法在公共领域并不容易获得 .
作用机制
UCM 793 的作用机制涉及它与特定分子靶标和途径的相互作用。 关于确切机制和分子靶标的详细信息在公共领域并不容易获得 .
生物活性
N-[2-[(3-methoxyphenyl)-methylamino]ethyl]acetamide, commonly known as UCM793, is a compound that has garnered attention for its significant biological activity, particularly as a melatonin receptor agonist. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
UCM793 belongs to the class of N-anilinoethylamides , which are designed to mimic the natural ligand melatonin. The structural formula can be represented as follows:
This compound features a methoxyphenyl group attached to an ethylamine backbone, which is crucial for its receptor binding characteristics.
UCM793 primarily functions as an agonist for the MT1 and MT2 melatonin receptors. Research indicates that it exhibits nanomolar binding affinity for these receptors, which play a pivotal role in regulating circadian rhythms and sleep-wake cycles. The compound's ability to modulate these pathways makes it a candidate for addressing sleep disorders and related conditions.
Binding Affinity
The binding affinity of UCM793 has been extensively studied using various assays. The results are summarized in the following table:
Compound | MT1 Binding Affinity (nM) | MT2 Binding Affinity (nM) |
---|---|---|
UCM793 | 5.0 | 6.0 |
Alpha-methyl Derivative | 15.0 | 20.0 |
Beta-methyl Derivative | 4.5 | 5.5 |
These values indicate that modifications to the structure can significantly influence receptor affinity and intrinsic activity, with specific enantiomers exhibiting enhanced effects .
Sleep-Inducing Properties
In animal models, UCM793 has demonstrated notable sleep-inducing effects without significant toxicity. Studies have shown that it can effectively reduce sleep latency and increase total sleep duration .
Anxiolytic and Antinociceptive Effects
Beyond its sedative properties, UCM793 also exhibits anxiolytic (anxiety-reducing) and antinociceptive (pain-relieving) effects. These properties are particularly relevant in the context of treating anxiety disorders and chronic pain conditions .
Case Studies
Several studies have investigated the efficacy of UCM793 in various experimental setups:
- Sleep Disorders : In a controlled study involving rats, administration of UCM793 resulted in a significant increase in non-REM sleep compared to the control group, suggesting its potential utility in treating insomnia .
- Anxiety Models : In models of anxiety induced by stressors, UCM793 administration led to reduced anxiety-like behaviors, as measured by elevated plus maze tests .
- Pain Models : In models assessing pain response, UCM793 demonstrated a reduction in pain sensitivity comparable to standard analgesics without the side effects typically associated with opioid treatments .
属性
分子式 |
C12H18N2O2 |
---|---|
分子量 |
222.28 g/mol |
IUPAC 名称 |
N-[2-(3-methoxy-N-methylanilino)ethyl]acetamide |
InChI |
InChI=1S/C12H18N2O2/c1-10(15)13-7-8-14(2)11-5-4-6-12(9-11)16-3/h4-6,9H,7-8H2,1-3H3,(H,13,15) |
InChI 键 |
FAWOXVGCBAVSFR-UHFFFAOYSA-N |
SMILES |
CC(=O)NCCN(C)C1=CC(=CC=C1)OC |
规范 SMILES |
CC(=O)NCCN(C)C1=CC(=CC=C1)OC |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
N-(2-((3-methoxyphenyl)methylamino)ethyl)acetamide) UCM793 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。